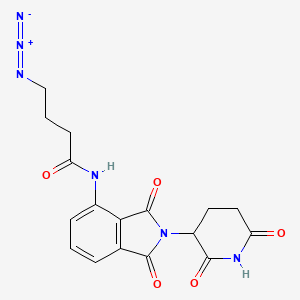

Pomalidomide-CO-C3-azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N6O5 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |

InChI |

InChI=1S/C17H16N6O5/c18-22-19-8-2-5-12(24)20-10-4-1-3-9-14(10)17(28)23(16(9)27)11-6-7-13(25)21-15(11)26/h1,3-4,11H,2,5-8H2,(H,20,24)(H,21,25,26) |

InChI Key |

IQDAUQZEUZNBJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Pomalidomide Co C3 Azide and Its Conjugates

Synthetic Routes for Pomalidomide (B1683931) Conjugates Bearing Azide (B81097) Moieties

The synthesis of pomalidomide conjugates featuring azide moieties is a critical step in preparing them for subsequent conjugation, typically via click chemistry. A common and effective method involves the acylation of the primary aromatic amine of pomalidomide, followed by the introduction of the azide group.

One established route begins with the reaction of pomalidomide with chloroacetyl chloride or bromoacetyl chloride. frontiersin.org This acylation step forms an N-acylated intermediate. This intermediate is then treated with sodium azide (NaN₃) in a nucleophilic substitution reaction, where the azide ion displaces the halide to form the final azide-functionalized pomalidomide linker. This two-step process has been reported to achieve yields ranging from 76% to 84%. frontiersin.org Another similar strategy involves using pomalidomide as the starting material to generate azide and amino derivatives through acylation, azide introduction, and reduction reactions. jst.go.jp These synthetic pathways provide a reliable method for producing the essential azide handle needed for PROTAC assembly.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reported Yield | Reference |

| 1 | Pomalidomide | Chloroacetyl chloride or Bromoacetyl chloride | N-(chloroacetyl)pomalidomide or N-(bromoacetyl)pomalidomide | - | frontiersin.org |

| 2 | N-(haloacetyl)pomalidomide | Sodium Azide (NaN₃), Acetone, reflux | Pomalidomide-CO-CH₂-azide | 76-84% (over 2 steps) | frontiersin.org |

Table 1: Representative synthetic route for a pomalidomide-azide conjugate.

Role of the C3-azide Linker in Facilitating PROTAC Assembly

The C3-azide linker attached to the pomalidomide core plays a crucial and strategic role in the assembly of heterobifunctional PROTACs. Its primary function is to serve as a versatile and reactive handle for bioorthogonal conjugation. medchemexpress.comnih.gov The azide group is one half of the chemical partnership used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.orgnih.govnih.gov

This functionality allows for the efficient and specific covalent linkage of the pomalidomide-azide module to another molecule, typically a ligand targeting a protein of interest (POI), that has been functionalized with a terminal alkyne. The resulting triazole ring formed during the click reaction is chemically stable and serves as a robust connection within the final PROTAC structure. frontiersin.org The "C3" designation refers to the length of the carbon-based spacer, which is a critical parameter in PROTAC design. The length and composition of this linker are vital for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for inducing protein degradation. nih.gov By providing a reliable conjugation point, the C3-azide linker is fundamental to the modular and efficient construction of PROTACs.

Application of Click Chemistry in Constructing Pomalidomide-based PROTAC Libraries

Click chemistry, particularly the CuAAC reaction, has become an indispensable tool for the rapid and efficient construction of Pomalidomide-based PROTAC libraries. nih.govresearchgate.net The chimeric nature of PROTACs necessitates a key assembly step, and click chemistry provides a highly reliable method for tethering the pomalidomide-azide building block to a diverse array of alkyne-functionalized POI ligands. nih.govrsc.org

The advantages of using click chemistry in this context are numerous. The reaction is high-yielding, proceeds under mild conditions, is tolerant of a wide range of functional groups, and generates a stable triazole linkage. frontiersin.orgnih.gov These features make it ideal for medicinal chemistry campaigns where numerous analogues are required to explore structure-activity relationships (SAR). researchgate.net By preparing a stock of Pomalidomide-CO-C3-azide, researchers can quickly react it with a library of different alkyne-containing POI ligands to systematically vary the target protein, linker length, and attachment points. This modular approach significantly accelerates the discovery and optimization of potent and selective protein degraders. nih.govrsc.org For example, the click reaction of an azide derivative of pomalidomide with an alkyne-functionalized intermediate has been successfully used to afford a final PROTAC product. jst.go.jp The yields for such copper-catalyzed cycloaddition reactions in PROTAC synthesis are often high, typically ranging from 40% to 83%. nih.gov

| E3 Ligase Ligand Module | POI Ligand Module | Click Reaction Type | Resulting PROTAC | Reported Yield Range | Reference |

| Pomalidomide-linker-azide | Alkyne-functionalized JQ1 | CuAAC | JQ1-pomalidomide PROTAC | 67% | nih.gov |

| Pomalidomide-azide | Alkyne-functionalized mTOR inhibitor (MLN0128 derivative) | CuAAC | mTOR PROTAC (P1) | - | jst.go.jp |

| Pomalidomide-alkyne | Azide-functionalized linker-POI ligand | CuAAC | Generic PROTAC | 40-83% | nih.gov |

Table 2: Examples of pomalidomide-based PROTACs assembled using click chemistry.

Modular Synthesis Approaches for Heterobifunctional Degrader Design

In a modular synthesis, each component is prepared separately with orthogonal reactive handles. The pomalidomide piece is functionalized with an azide, while the POI ligand is functionalized with a complementary group, such as an alkyne. This convergent strategy is significantly more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other. nih.gov It allows for a "mix-and-match" approach, where different E3 ligands, linkers of varying lengths and compositions, and various POI ligands can be readily combined to generate a large library of PROTACs for screening. researchgate.netnih.gov This streamlined assembly process, facilitated by pre-formed intermediates like this compound, is critical for accelerating the design-make-test-analyze cycle in PROTAC development. nih.govscholaris.ca

Optimization of Synthetic Efficiency for Pomalidomide-Conjugate Production

While pomalidomide conjugates are essential for PROTAC development, their synthesis can be hampered by issues such as low yields and the formation of intractable byproducts. nih.govrsc.org Consequently, significant research has focused on optimizing the synthetic efficiency of their production. A primary method for attaching linkers to the pomalidomide core is the nucleophilic aromatic substitution (SɴAr) reaction, using 4-fluorothalidomide as a precursor. nih.gov

| Nucleophile Type | Amine Nucleophile | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

| Primary Amine | Propargylamine | DMSO | 130 | 84 | nih.gov |

| Primary Amine | N-Boc-ethylenediamine | DMSO | 130 | 92 | nih.gov |

| Primary Amine | N-Boc-1,3-diaminopropane | DMSO | 130 | 64 | nih.gov |

| Secondary Amine | N-Methyl-N-Boc-ethylenediamine | DMSO | 90 | 90 | nih.gov |

| Secondary Amine | Piperazine | DMSO | 90 | 85 | nih.gov |

Table 3: Optimization of SɴAr reaction yields for synthesizing pomalidomide-linker conjugates with various amine nucleophiles.

Molecular Mechanisms and Biological Interactions in Targeted Protein Degradation Mediated by Pomalidomide Based Protacs

Engagement of the Cereblon (CRBN) E3 Ubiquitin Ligase by the Pomalidomide (B1683931) Moiety

The initial and critical step in the action of a pomalidomide-based PROTAC is the recruitment of the E3 ubiquitin ligase complex. The pomalidomide portion of the PROTAC serves as the molecular anchor for the Cereblon (CRBN) protein. researchgate.netashpublications.org CRBN is the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), CUL4A/B, and ROC1. frontiersin.orgnih.gov

The interaction is highly specific; the glutarimide (B196013) ring of the pomalidomide molecule fits into a conserved hydrophobic pocket on the surface of CRBN, often referred to as the thalidomide-binding domain. nih.gov This binding event does not inhibit the ligase but rather modulates its activity, effectively hijacking it for the PROTAC's purpose. frontiersin.org The phthalimide (B116566) portion of pomalidomide is typically modified with a linker to attach a ligand for a specific protein of interest (POI), creating the bifunctional PROTAC. nih.govresearchgate.net The use of pomalidomide and its analogues, such as lenalidomide (B1683929) and thalidomide (B1683933), to recruit CRBN has been a cornerstone in the development of PROTACs for degrading a wide array of proteins implicated in various diseases. frontiersin.orgnih.govnih.gov

The affinity of pomalidomide itself for CRBN is in the micromolar range, yet it is sufficient to initiate the degradation cascade effectively, highlighting the transient nature of the interactions required. nih.gov This engagement essentially prepares the E3 ligase to be brought into close proximity with a target protein that it would not normally recognize.

Principles of Ternary Complex Formation (Target Protein-PROTAC-E3 Ligase)

Once the pomalidomide moiety of the PROTAC is bound to CRBN, the other end of the PROTAC, which bears a ligand for a specific Protein of Interest (POI), binds to its target. This simultaneous engagement results in the formation of a key intermediate species: the ternary complex, consisting of the POI, the PROTAC, and the E3 ligase (POI-PROTAC-E3). scienceopen.comacs.orgyoutube.com The formation of this three-part complex is a prerequisite for the subsequent ubiquitination of the target protein. portlandpress.comnih.gov

The stability of this ternary complex is a crucial determinant of the efficiency of protein degradation. acs.org This stability is not merely the sum of the two binary binding affinities (PROTAC-POI and PROTAC-E3) but is significantly influenced by the interactions between the surfaces of the POI and the E3 ligase themselves. This phenomenon is known as cooperativity. nih.govyoutube.com

Cooperativity (α) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the PROTAC's affinity for the second protein (the POI). acs.orgnih.gov

Positive Cooperativity (α > 1): The formation of the ternary complex is favored, and its stability is enhanced beyond the individual binary affinities. This is often due to favorable new protein-protein interactions between the E3 ligase and the POI at the interface created by the PROTAC. acs.orgnih.gov

Negative Cooperativity (α < 1): The ternary complex is less stable than predicted by the binary interactions, indicating steric clashes or unfavorable interactions between the ligase and the POI. acs.orgnih.gov

Non-cooperative (α = 1): The binding events are independent of each other. nih.gov

Research has shown that enhancing the cooperativity and stability of the ternary complex can be an effective strategy in PROTAC design, leading to faster and more profound protein degradation. youtube.comnih.gov However, there may be an optimal range, as excessively stable complexes could hinder the catalytic turnover by slowing the release of the polyubiquitinated product. nih.gov

| Term | Definition | Impact on Ternary Complex |

|---|---|---|

| Positive Cooperativity (α > 1) | The binding of one protein partner increases the affinity for the other. | Increases thermodynamic stability. nih.gov |

| Negative Cooperativity (α < 1) | The binding of one protein partner decreases the affinity for the other. | Decreases thermodynamic stability. nih.gov |

| Hook Effect | At high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) dominate, reducing ternary complex formation and degradation. | Limits efficacy at high doses. nih.gov |

Mechanism of Target Protein Ubiquitination Induced by Ternary Complexes

The formation of the ternary complex brings the E3 ligase's enzymatic machinery into close proximity with the surface of the POI. youtube.com This proximity enables the CRBN-CRL4 complex to act on the POI as a "neosubstrate." nih.gov The core function of the E3 ligase is to catalyze the transfer of ubiquitin, a small 76-amino acid regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. portlandpress.comcellsignal.comresearchgate.net

The process unfolds in a cascade:

An E1 activating enzyme uses ATP to form a thioester bond with ubiquitin. cellsignal.com

The activated ubiquitin is transferred to an E2 conjugating enzyme. nih.govcellsignal.com

The E2-ubiquitin complex associates with the E3 ligase (the CRBN complex recruited by the PROTAC). researchgate.net

The E3 ligase facilitates the covalent attachment of the ubiquitin's C-terminal glycine (B1666218) to the ε-amino group of a lysine (B10760008) residue on the surface of the POI. portlandpress.comnih.gov

This process is repeated multiple times to form a polyubiquitin (B1169507) chain on the target protein. cellsignal.comnih.gov The specific type of linkage within this chain determines the protein's fate; chains linked through lysine 48 (K48) are the canonical signal for proteasomal degradation. mdpi.com

Role of the Ubiquitin-Proteasome System in Pomalidomide-PROTAC Mediated Protein Degradation

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation, essential for maintaining cellular protein homeostasis. mdpi.comthermofisher.com Pomalidomide-based PROTACs directly co-opt this endogenous system to eliminate specific proteins. nih.govannualreviews.org

Once the POI is tagged with a K48-linked polyubiquitin chain, it is recognized by the 26S proteasome, a large, multi-catalytic protease complex. cellsignal.commdpi.com The 26S proteasome acts as a cellular recycling plant:

Recognition: The polyubiquitinated protein is captured by ubiquitin receptors on the 19S regulatory particle of the proteasome.

Unfolding and Translocation: The target protein is deubiquitinated, unfolded, and threaded into the central cavity of the 20S core particle.

Degradation: Inside the 20S core, the protein is cleaved into small peptides by the proteasome's multiple proteolytic activities. cellsignal.commdpi.com

Recycling: The resulting peptides are broken down further into amino acids, which can be used for new protein synthesis. The ubiquitin molecules are cleaved from the substrate by deubiquitinating enzymes (DUBs) and are recycled for subsequent rounds of ubiquitination. mdpi.comthermofisher.comresearchgate.net

Inhibition of the proteasome blocks the degradation of the ubiquitinated POI, a key experimental control used to confirm that a PROTAC functions via the UPS. ashpublications.org

Catalytic Nature of PROTAC-Mediated Protein Degradation

A defining feature of PROTACs is their catalytic mode of action. nih.govresearchgate.net Unlike traditional small-molecule inhibitors that function by occupying a target's active site and require a 1:1 stoichiometric relationship, a single PROTAC molecule can induce the degradation of multiple target protein molecules. gaintherapeutics.comnih.gov

After the POI is polyubiquitinated within the ternary complex, it is released and targeted to the proteasome. The PROTAC molecule is then also released and is free to bind to another POI molecule and another E3 ligase, initiating a new cycle of ternary complex formation and ubiquitination. scienceopen.comnih.govgaintherapeutics.com

This catalytic turnover means that potent, sustained degradation of a target protein can be achieved at substoichiometric concentrations of the PROTAC. researchgate.net This offers a significant advantage over occupancy-driven inhibitors, as it can lead to a more profound and durable biological effect and potentially a wider therapeutic window. gaintherapeutics.comnih.gov The transient binding required for this catalytic cycle underscores that exceptionally high affinity is not always necessary for an effective PROTAC. nih.gov

Advanced Research Methodologies Utilizing Pomalidomide Co C3 Azide Based Probes

High-Throughput Screening and Library Synthesis for PROTAC Discovery

The development of effective PROTACs is often an empirical process that necessitates the screening of extensive libraries to identify optimal linker-ligand combinations. researchgate.net The azide (B81097) functional group on Pomalidomide-CO-C3-azide makes it an ideal building block for constructing these libraries rapidly and efficiently.

Researchers have developed one-pot synthesis methods that leverage the reactivity of azide-containing pomalidomide (B1683931) derivatives to quickly generate libraries of PROTACs. nih.gov These methods, which often utilize copper-assisted azide-alkyne cycloaddition (CuAAC) click chemistry, circumvent the need for traditional, multi-step protection/deprotection strategies, thereby saving time and resources. nih.govsemanticscholar.org For example, an amine-based pomalidomide library can be converted to an azide library in a single, high-yielding step. semanticscholar.org This azide library can then serve as a "kit" for rapidly creating diverse PROTACs by linking them to various alkyne-tagged POI ligands. researchgate.net This approach has been successfully employed to generate libraries of PROTACs targeting BCR-ABL and BET proteins, leading to the identification of degraders with potencies comparable or superior to previously reported ones. researchgate.net

The ability to rapidly synthesize and screen these libraries is critical for optimizing PROTAC design. chemrxiv.org High-throughput screening (HTS) platforms, often automated, are used to evaluate the degradation efficiency of the synthesized PROTACs. nih.gov These screens can quickly identify hit compounds and provide valuable structure-activity relationship (SAR) data to guide further optimization. chemrxiv.org

Proteomic Approaches for Characterizing Targeted Protein Degradation

Proteomics has become an indispensable tool for understanding the cellular effects of PROTACs, including their specificity and potential off-target effects. biorxiv.org Pomalidomide-based probes are central to these investigations, allowing for a detailed view of the induced protein degradation landscape.

Mass Spectrometry Applications in Assessing Target Ubiquitination and Degradation

Mass spectrometry (MS) is a cornerstone technique for quantifying changes in protein abundance following PROTAC treatment. biorxiv.org Global proteomics, often using tandem mass tag (TMT) labeling, allows for the multiplexed analysis of thousands of proteins simultaneously, providing a broad overview of a PROTAC's effects. biorxiv.orgchomixbio.com This method is routinely used to confirm the dose-dependent degradation of the intended target and to identify any unintended protein level changes. nih.gov

Furthermore, MS is used to study the specific ubiquitination events that precede degradation. By analyzing protein digests, researchers can identify the exact lysine (B10760008) residues on a target protein that are marked with ubiquitin following the formation of the ternary complex. nih.gov For instance, studies have shown that different E3 ligases, such as CRBN and VHL, can ubiquitinate different lysine residues on the same target protein, highlighting the nuanced control exerted by the PROTAC-E3 ligase pair. nih.gov Investigating the ubiquitination of specific lysines on BRD4, for example, helps to understand the mechanism of its degradation. nih.gov

Chemoproteomics for Identifying Neosubstrates and Protein Interaction Networks

A key concern with pomalidomide-based PROTACs is the potential for off-target degradation. broadinstitute.org The pomalidomide moiety itself can act as a "molecular glue," inducing the degradation of endogenous zinc-finger (ZF) proteins that are not the intended targets of the PROTAC. nih.govresearchgate.net This can lead to unwanted cellular effects and complicates the therapeutic application of these molecules. broadinstitute.org

Chemoproteomic strategies are employed to identify these "neosubstrates" and to map the broader protein interaction networks induced by the PROTAC. biorxiv.org Affinity purification coupled with mass spectrometry (AP-MS) is a common approach. In this method, a tagged version of the PROTAC or the E3 ligase is used to pull down interacting proteins from cell lysates, which are then identified by MS. researchgate.net This can reveal the formation of ternary complexes with off-target proteins. nih.gov

Recent studies have developed high-throughput platforms to specifically screen for the degradation of ZF proteins. nih.gov These platforms often use reporter cell lines expressing GFP-tagged ZF domains, where a decrease in fluorescence indicates degradation. nih.gov Such screens have been used to profile libraries of pomalidomide analogues and have revealed that modifications at the C5 position of the phthalimide (B116566) ring can significantly reduce the degradation of off-target ZF proteins. researchgate.netnih.gov This knowledge provides crucial design principles for creating more specific and potent PROTACs. nih.gov These approaches complement each other to expand the understanding of a molecule's targets. biorxiv.org

Computational Methodologies for Predicting Ternary Complex Formation and Degradation Efficacy

The formation of a stable ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—is considered a critical step for effective protein degradation. researchgate.net Predicting the structure and stability of this complex is a major goal of computational modeling in PROTAC design. researchgate.net

Several computational methods have been developed to model these ternary complexes. acs.org These approaches range from protein-protein docking, which predicts how the target protein and E3 ligase will interact, to molecular dynamics simulations that model the flexibility of the entire complex. acs.orgnih.gov One successful method involves generating conformational ensembles for the PROTAC and the protein partners separately and then combining and scoring them to identify the most likely ternary complex structures. acs.org

These models can provide insights into the protein-protein interactions and the specific conformation of the linker that are favorable for complex formation. nih.gov By analyzing these predicted structures, researchers can begin to establish structure-activity relationships and rationally design PROTACs with improved properties. acs.org

More advanced computational tools, such as the deep learning-based predictor DegradeMaster, aim to go a step further and predict the degradation efficacy (e.g., DC50 and Dmax values) of a given PROTAC. oup.comnih.gov These models incorporate 3D structural information and have shown promise in outperforming earlier methods, offering a powerful tool for accelerating PROTAC discovery by pre-screening virtual libraries. oup.comnih.gov

In Vitro Ubiquitination Assays for Mechanistic Elucidation

To confirm that a PROTAC functions by hijacking the ubiquitin-proteasome system, researchers perform in vitro ubiquitination assays. bpsbioscience.com These cell-free assays reconstitute the key components of the ubiquitination cascade: the E1 activating enzyme, the E2 conjugating enzyme, the E3 ligase (in this case, the CRBN complex), ubiquitin, ATP, and the target protein. bpsbioscience.com

The addition of a functional PROTAC should lead to the ubiquitination of the target protein, which can be detected by various methods. A common approach is to use Western blotting with an antibody that recognizes ubiquitin. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the PROTAC's mechanism of action. bpsbioscience.com

More advanced, high-throughput versions of this assay have been developed using technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). bpsbioscience.com In this format, the target protein and ubiquitin are tagged with donor and acceptor beads. Ubiquitination brings the beads into close proximity, generating a detectable light signal that is proportional to the level of ubiquitination. bpsbioscience.com These assays are valuable for directly comparing the activity of different PROTACs, confirming their CRBN-dependent mechanism, and screening for potential inhibitors of the degradation process. nih.govbpsbioscience.com

Structure Activity Relationship Sar Studies and Linker Design Principles for Pomalidomide Based Degraders

Influence of Linker Length and Composition on PROTAC Potency and Selectivity

The length and chemical makeup of the linker are fundamental determinants of a PROTAC's biological activity. explorationpub.com An optimal linker length is essential; a linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the POI and the E3 ligase. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com

Research has demonstrated a clear correlation between linker length and degradation potency. For instance, in a series of PROTACs designed to degrade TANK-binding kinase 1 (TBK1), molecules with linkers shorter than 12 atoms showed no activity. nih.govexplorationpub.com However, those with linkers ranging from 12 to 29 atoms exhibited potent, submicromolar degradation, with a 21-atom linker showing peak activity (DC50 = 3 nM). nih.gov Similarly, for estrogen receptor (ER)-targeting PROTACs, a 16-atom chain length was identified as optimal for efficacy. rsc.org These findings underscore that for each specific POI-E3 ligase pair, there is an optimal linker length or range that must be empirically determined. nih.gov

The chemical composition of the linker also significantly impacts potency and selectivity. nih.gov The most commonly used linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. The substitution of carbon atoms with oxygen in a PEG linker, compared to an alkyl chain, can alter the PROTAC's properties. In one study, replacing a nine-atom alkyl linker with a three-unit PEG linker resulted in a significant drop in CRBN degradation, suggesting that the oxygen atoms were inhibiting activity in that specific context. nih.govexplorationpub.com However, in other cases, PEG linkers can be beneficial. The crystal structure of the degrader MZ1 in its ternary complex revealed that a PEG linker's ether oxygen formed a crucial hydrogen bond, an interaction that would be absent with an alkyl linker. explorationpub.com

Furthermore, linker composition can be tuned to impart selectivity. For example, by modifying the linker, researchers were able to create isoform-selective PROTACs for the p38 MAPK family, leading to the differential degradation of p38α or p38δ. explorationpub.com Similarly, a lapatinib-based PROTAC could be modulated to degrade both EGFR and HER2. nih.gov The subtle interplay between linker length and composition highlights the need for careful optimization to achieve the desired potency and selectivity profile. nih.govexplorationpub.com

| Target Protein | Linker Length Range (atoms) | Observation | Reference |

|---|---|---|---|

| TBK1 | < 12 | No degradation observed. | nih.gov |

| TBK1 | 12 - 29 | Submicromolar degradation potency. | nih.gov |

| Estrogen Receptor (ER) | 16 | Identified as the optimum length for efficacy. | rsc.org |

| mTOR | N/A (shorter vs. longer) | Activity decreased as the linker was extended, suggesting it should not be too long. | jst.go.jp |

Strategies for Linker Optimization in Pomalidomide-Recruiting PROTACs

Given the critical role of the linker, its optimization is a central task in PROTAC development. The exploration of structure-activity relationships (SAR) for linkers remains a largely empirical process that often necessitates a significant investment in time and resources. researchgate.net Two primary strategies are employed: empirical, library-based screening and computer-aided design.

The empirical approach involves the design and synthesis of extensive libraries of PROTACs with systematic variations in linker length, composition, rigidity, and attachment points. nih.gov To accelerate this process, researchers have developed methods for the rapid and efficient synthesis of these libraries. rsc.orgrsc.org This includes the use of pre-formed E3-ligand linker intermediates and parallel synthesis techniques. researchgate.netrsc.org For example, a "toolbox" of mixed PEG and alkyl linkers with varying lengths and lipophilicities, pre-conjugated to pomalidomide (B1683931), allows for the rapid assembly of PROTAC libraries to probe SAR. nih.govexplorationpub.com

Computer-aided strategies offer a more rational approach to linker design. This process typically involves:

Using crystallography or molecular docking to determine the binding modes of the POI ligand and the E3 ligase ligand (pomalidomide).

Performing protein-protein docking simulations to model the ternary complex.

Analyzing the protein-protein interactions in a rational model to identify proximal sites for linker connection.

Designing and generating a series of virtual PROTAC structures with different linkers to analyze the SAR and predict optimal linker characteristics.

While computational methods can guide the design process, they are often used in conjunction with empirical synthesis and testing to validate the models and fine-tune the linker design for optimal degradation activity. researchgate.net

The Role of the C3-azide Moiety in Facilitating Linker Diversity and Functionalization

The chemical moiety "Pomalidomide-CO-C3-azide" exemplifies a key strategy for creating diverse PROTAC libraries. tenovapharma.com This compound is a functionalized building block where a pomalidomide ligand is pre-attached to a short linker that terminates in an azide (B81097) group (-N3). tenovapharma.commedchemexpress.com The azide group is exceptionally useful in medicinal chemistry because it is a key component in "click chemistry," a set of reactions known for being rapid, efficient, and highly specific. medchemexpress.com

The most common click reaction used in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide with an alkyne to form a stable triazole ring. nih.govmedchemexpress.com An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst. medchemexpress.com

The utility of the azide moiety is manifold:

Versatility: The azide can be reacted with a wide variety of POI ligands that have been functionalized with a corresponding alkyne group. This allows for the modular and rapid assembly of a diverse range of PROTACs from two separate building blocks. nih.govnih.gov

Efficiency: Click chemistry reactions are typically high-yielding and generate minimal byproducts, simplifying the purification of the final PROTAC. nih.gov

Stability: The resulting triazole ring formed from the azide-alkyne reaction is chemically robust and stable to metabolism, making it an excellent and reliable connection within the linker. nih.gov

By using azide-functionalized pomalidomide intermediates, researchers can efficiently synthesize PROTAC libraries with variations in the POI ligand, the linker length (by using azide linkers of different lengths), and the type of chemical bond (e.g., triazole, amide, urea) connecting the components. nih.gov This synthetic flexibility is crucial for the empirical optimization of PROTACs. rsc.orgnih.gov

Considerations for Hydrophobic and Hydrophilic Moieties within the Linker

Hydrophilic Linkers: Linkers containing polar groups, such as the ether oxygens in PEG chains, are considered hydrophilic. axispharm.com Increased hydrophilicity can improve a PROTAC's aqueous solubility, which is important for administration and distribution in biological systems. axispharm.com In some cases, PEG linkers have been shown to be superior to purely carbon-based alkyl linkers. A detailed study comparing two PROTACs that differed only by the replacement of two methylene (B1212753) (CH2) groups with oxygen atoms found that the more hydrophilic PEG-containing PROTAC had vastly superior cell permeability. nih.govnih.gov Molecular dynamics simulations revealed the PEG linker allowed the molecule to adopt similar, folded conformations in both polar (water) and nonpolar (membrane-like) environments. nih.govnih.gov

Hydrophobic Linkers: Linkers composed primarily of alkyl chains are hydrophobic. mdpi.com While they can improve membrane permeability, they may also lead to poor solubility. mdpi.com The same comparative study found that the hydrophobic alkyl linker forced the PROTAC into extended, more polar conformations in nonpolar environments, which hindered its ability to cross the cell membrane. nih.govnih.gov In an aqueous environment, the alkyl linker led to a "hydrophobic collapse," where the molecule folded to hide the linker from the water. nih.govnih.gov This environment-dependent conformational change ultimately explained its low permeability.

Therefore, linker design must carefully balance these properties. The goal is often to create a linker that facilitates the adoption of folded, less polar conformations that can shield polar surface area within the nonpolar environment of the cell membrane, thereby enhancing passive permeability. nih.govresearchgate.net The choice between alkyl, PEG, or mixed-composition linkers must be optimized for each PROTAC system to achieve the right balance of solubility and permeability. explorationpub.com

| Linker Type | Common Moieties | Potential Advantages | Potential Disadvantages | Reference |

|---|---|---|---|---|

| Hydrophilic | Polyethylene Glycol (PEG) | Increases solubility; can improve permeability by promoting stable conformations. | May decrease degradation in some contexts. | mdpi.comaxispharm.comnih.govnih.gov |

| Hydrophobic | Alkyl Chains | Can improve membrane permeability. | Can have poor solubility; may lead to unfavorable conformations in membranes. | mdpi.comnih.govnih.gov |

Exploration of Different Linkage Modes to the Glutarimide (B196013) Motif

The point at which the linker is attached to the pomalidomide scaffold is a critical variable that can significantly affect a PROTAC's activity and selectivity, including its propensity for off-target effects. nih.govnih.gov Pomalidomide's structure consists of a phthalimide (B116566) ring fused to a glutarimide ring. nih.gov While the glutarimide ring is essential for binding to a hydrophobic pocket in CRBN, the linker is typically attached to the phthalimide portion of the molecule. nih.govnih.gov

The two primary positions on the phthalimide ring used for linker attachment are C4 and C5. nih.govresearchgate.netnih.gov

C4-Position: The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide, where an amine-containing linker displaces the fluorine atom at the C4 position. nih.govexplorationpub.com This is the position of the amino group in the parent pomalidomide molecule.

C5-Position: Attachment at the C5 position is another viable strategy. Research comparing C4- and C5-substituted pomalidomide-based PROTACs has shown that the attachment site can have a profound impact on degradation activity. nih.gov For instance, a Bruton's tyrosine kinase (BTK)-targeting PROTAC with a C5-linked pomalidomide was significantly more potent than its C4-linked counterpart. nih.gov

Recent studies have focused on how the linker attachment site influences the off-target degradation of endogenous zinc-finger (ZF) proteins, a known effect of pomalidomide itself. researchgate.netnih.gov It has been found that functionalization at the C5 position can reduce this off-target degradation compared to C4 modifications. researchgate.net This has led to the establishment of design principles for creating more specific PROTACs, recommending that exit vectors for the linker should be placed at the C5 position. nih.gov Furthermore, masking hydrogen-bond donors immediately adjacent to the phthalimide ring can also minimize these off-target effects. nih.gov

Another, less common, modification involves attaching a photolabile group to the nitrogen of the glutarimide ring. nih.gov This creates an "opto-PROTAC" that is initially inactive but can be turned on with light, offering temporal and spatial control over protein degradation. nih.gov The choice of linkage point is therefore a key strategic decision in balancing on-target potency with selectivity and minimizing unwanted biological effects. nih.govresearchgate.netnih.gov

| Compound Name | Description |

|---|---|

| Pomalidomide | An immunomodulatory imide drug (IMiD) that binds to the E3 ligase Cereblon (CRBN). |

| This compound | A functionalized pomalidomide building block with a C3 linker terminating in an azide group for use in click chemistry. |

| Lenalidomide (B1683929) | An analogue of thalidomide (B1683933) and pomalidomide, also used as a CRBN ligand. |

| Thalidomide | The parent compound of the immunomodulatory imide drug class. |

| MZ1 | A well-studied PROTAC that degrades BRD4 by recruiting the VHL E3 ligase. |

| ARV-825 | A potent PROTAC that degrades BET proteins by recruiting CRBN. |

| dBET1 | A PROTAC that degrades BET proteins by recruiting CRBN. |

Pomalidomide Co C3 Azide As a Chemical Probe for Exploring Protein Function

Utility in Studying Protein Function beyond Traditional Inhibitory Approaches

The use of chemical probes derived from Pomalidomide-CO-C3-azide offers distinct advantages over traditional inhibitory approaches for studying protein function. While small-molecule inhibitors block the activity of a protein, often by competing for its active site, PROTACs physically eliminate the entire protein from the cellular environment. This fundamental difference in the mode of action provides a more comprehensive method for interrogating protein biology.

Traditional inhibitors follow an "occupancy-driven" model, where sustained target inhibition requires maintaining a sufficient concentration of the inhibitor to occupy the protein's active site nih.gov. In contrast, PROTACs operate on an "event-driven," catalytic model nih.gov. A single PROTAC molecule can induce the degradation of multiple protein targets, as it is released and recycled after the target protein is ubiquitinated and directed to the proteasome rsc.org. This catalytic nature often leads to more profound and sustained target suppression at lower compound concentrations.

Furthermore, many proteins, particularly kinases, possess both catalytic and non-catalytic scaffolding functions. Traditional inhibitors typically only block the catalytic activity, leaving the protein scaffold intact, which can allow it to continue participating in signaling complexes. PROTACs, by inducing complete protein degradation, eliminate both the catalytic and scaffolding functions of the target protein nih.govrsc.org. This allows for a more thorough dissection of a protein's total contribution to cellular processes, revealing biological roles that might be missed when using inhibitors alone youtube.com. For instance, the degradation of Focal Adhesion Kinase (FAK) using a pomalidomide-based PROTAC was shown to diminish downstream AKT signaling more effectively than a traditional inhibitor, highlighting the importance of FAK's scaffolding role, which is not addressed by catalytic inhibition alone youtube.com.

Application in Target Validation and Biological Pathway Elucidation

This compound is instrumental in the synthesis of PROTACs for target validation, a critical step in drug discovery to confirm that modulating a specific protein will have a desired therapeutic effect. By creating a PROTAC that specifically degrades a protein of interest, researchers can mimic a genetic knockout with temporal control, allowing for the validation of that protein as a drug target in disease-relevant models researchgate.net.

The application of pomalidomide-based PROTACs has been demonstrated for a variety of targets. For example, PROTACs have been developed to target and degrade oncoproteins such as B-Raf and Anaplastic Lymphoma Kinase (ALK) nih.govnih.gov. In studies involving B-Raf, a key protein in cancer signaling, a pomalidomide-hybrid PROTAC was shown to effectively accelerate the degradation of B-Raf, leading to the induction of apoptosis in cancer cells and affecting downstream proteins like Mcl-1 nih.gov. This not only validates B-Raf as a target for degradation but also helps elucidate the downstream consequences of its removal.

Similarly, pomalidomide-based PROTACs have been designed to degrade both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a crucial target in non-small cell lung cancer. These degraders have shown potent antitumor activities in resistant lung cancer cells, demonstrating their potential to overcome drug resistance mechanisms that can limit the effectiveness of traditional inhibitors nih.gov. The ability to rapidly synthesize libraries of PROTACs from precursors like this compound allows for the optimization of degraders for specific targets and the detailed study of their effects on biological pathways nih.gov.

| Target Protein | Cell Line(s) | PROTAC Effect | Downstream Pathway Impact |

| B-Raf | MCF-7 | Accelerated degradation of B-Raf protein. | Induced apoptosis; affected Mcl-1 expression. |

| FAK | Pancreatic Cancer Cells | Potent degradation of FAK protein. | Diminished downstream AKT signaling more effectively than inhibitors. |

| EGFR (WT & T790M) | H1975, A549 | Potent degradation and anti-proliferative activity. | Stimulated necrosis and halted the cell cycle. |

| HDAC6 | Multiple Myeloma | Efficient and selective depletion of HDAC6 protein. | Inhibited cell growth. |

Reversible Control of Protein Levels for Temporal Modulation of Cellular Processes

A frontier in the use of chemical probes is the ability to control protein levels reversibly and with high spatiotemporal precision. This compound can be used to construct "opto-PROTACs" or "photoPROTACs," which are light-controllable degraders nih.govnih.govfrontiersin.orgacs.org. In this approach, a photolabile "caging" group is installed on the pomalidomide (B1683931) moiety, typically on the glutarimide (B196013) nitrogen, which blocks its ability to bind to the CRBN E3 ligase nih.govresearchgate.net.

These caged PROTACs remain inactive in the dark. Upon irradiation with a specific wavelength of light (e.g., UVA), the photolabile group is cleaved, "uncaging" the pomalidomide and activating the PROTAC nih.govresearchgate.net. This activation allows the PROTAC to recruit CRBN and induce the degradation of the target protein. The degradation can be stopped by removing the light source, allowing protein levels to recover through natural synthesis. This provides researchers with an unprecedented level of control over protein dynamics, enabling the study of cellular processes that are regulated by rapid changes in protein concentration.

Another approach involves incorporating a photoswitchable molecule, such as an azobenzene, into the linker of the PROTAC nih.govfrontiersin.orgacs.org. The azobenzene can exist in two different conformations (trans and cis), which can be reversibly interconverted using different wavelengths of light. One conformation is active and allows for the formation of the ternary complex and subsequent protein degradation, while the other is inactive. This method allows for the reversible turning on and off of protein degradation with light, providing a powerful tool for the temporal modulation of cellular functions nih.govacs.org. For example, PHOTACs (PHOtochemically TArgeted Chimeras) have been developed that remain inactive in the dark but can be activated with blue-violet light to degrade targets like BRD4, thereby optically controlling cell proliferation and viability chemrxiv.orgspringernature.com.

| Control Strategy | Mechanism | Activator | Reversibility | Key Feature |

| Opto-PROTAC | Photolabile "caging" group on pomalidomide. | UVA Light | Irreversible uncaging (degradation is reversible via protein re-synthesis). | High spatiotemporal precision of activation. |

| PhotoPROTAC/PHOTAC | Photoswitchable (e.g., azobenzene) linker. | Specific wavelengths of light (e.g., 390 nm to activate, 525 nm to deactivate). | Fully reversible switching between active and inactive states. | "On" and "Off" optical control of degradation. |

Expansion of the Druggable Proteome by Targeted Degradation Strategies

A significant limitation of traditional drug discovery is that only a fraction of the human proteome is considered "druggable" with small-molecule inhibitors, which typically require well-defined binding pockets or active sites oup.com. Targeted protein degradation, enabled by building blocks like this compound, dramatically expands the scope of the druggable proteome frontiersin.org. This strategy can target proteins that have historically been considered "undruggable," such as scaffolding proteins and transcription factors, which often lack enzymatic activity or suitable binding pockets for inhibitors nih.govresearchgate.net.

The mechanism of PROTACs relies on bringing a target protein into proximity with an E3 ligase, rather than inhibiting its function directly nih.gov. This means that any protein for which a ligand can be developed, even a weak-binding one, can potentially be targeted for degradation. Pomalidomide itself, as a molecular glue, induces the degradation of zinc finger transcription factors like IKZF1 and IKZF3, which were previously considered undruggable nih.govbroadinstitute.org. This principle has been extended through PROTACs to target other transcription factors. For instance, pomalidomide-based PROTACs have been successfully used to degrade the ERG transcription factor, demonstrating the potential of this approach to target key drivers of cancer that are inaccessible to conventional inhibitors nih.gov.

Furthermore, this technology can target the non-enzymatic, scaffolding functions of proteins, which are critical for the formation of signaling complexes but are not affected by traditional kinase inhibitors nih.govrsc.org. By enabling the degradation of these challenging targets, chemical probes derived from this compound are opening up new avenues for therapeutic intervention and providing powerful tools to explore the biology of previously intractable proteins alexslemonade.orgnih.gov.

Future Perspectives and Emerging Trends in Pomalidomide Based Chemical Biology

Innovations in PROTAC Design and Synthesis, including Photoclick Chemistry and Direct-to-Biology Platforms

The development of more efficient and versatile methods for creating and screening proteolysis-targeting chimeras (PROTACs) is a major focus of current research. Innovations in this area are poised to significantly accelerate the discovery of new and improved degraders.

Photoclick Chemistry: A significant advancement in PROTAC synthesis is the use of photoclick chemistry. nih.gov This method allows for the rapid and modular assembly of PROTAC libraries. nih.govnih.gov For instance, light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) photoclick chemistry enables the plate-based synthesis of PROTACs, with the crude reaction mixtures being directly transferable to cell-based assays without needing purification. nih.gov This approach streamlines the discovery process, making it more efficient. nih.gov Another innovative technique involves the use of a fluorosulfuryl azide (B81097) to convert a library of pomalidomide-based amines into azides. nih.gov These azides can then be readily linked to alkyne-tagged protein of interest (POI) ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. nih.gov This one-pot synthesis method has been shown to produce highly potent PROTACs. nih.gov

Opto-PROTACs: To achieve spatiotemporal control over protein degradation, researchers have developed "opto-PROTACs". researchgate.netoup.com These molecules incorporate a photolabile caging group on the pomalidomide (B1683931) moiety, which blocks its interaction with the E3 ligase Cereblon (CRBN). researchgate.netoup.com Upon exposure to light, the caging group is cleaved, activating the PROTAC and initiating the degradation of the target protein. researchgate.netoup.com This technology offers precise control over protein knockdown in living cells. nih.gov

Direct-to-Biology (D2B) Platforms: Direct-to-Biology (D2B) platforms are revolutionizing the PROTAC discovery workflow by integrating high-throughput synthesis with immediate biological evaluation. nih.govchemrxiv.orgchemrxiv.orgacs.org These platforms enable the rapid synthesis of large libraries of PROTAC analogs with diverse linkers, which are then directly tested in cell-based assays without the need for time-consuming purification steps. nih.govnih.govchemrxiv.orgchemrxiv.org This streamlined process generates extensive structure-activity relationship (SAR) data on key parameters like E3 ligase engagement, degradation potency, and cell permeability, significantly accelerating the design-make-test cycle. nih.govacs.org By facilitating the exploration of a vast chemical space, D2B platforms are a powerful tool for optimizing PROTACs and identifying novel degraders. nih.govchemrxiv.org

Expanding the Repertoire of E3 Ligase Recruiters Beyond Cereblon

While pomalidomide and its derivatives effectively recruit the Cereblon (CRBN) E3 ligase, the vast majority of the over 600 E3 ligases in the human genome remain unexploited for TPD. nih.govresearchgate.netresearchgate.netnih.govnih.gov Expanding the repertoire of recruitable E3 ligases is a critical area of research that promises to overcome limitations of current PROTACs and broaden the scope of TPD.

The reliance on a small number of E3 ligases like CRBN and von Hippel-Lindau (VHL) presents several challenges. researchgate.net Some cell types may have low expression levels of these ligases, rendering PROTACs that recruit them ineffective. researchgate.net Furthermore, resistance to CRBN-based degraders can emerge through mutations or loss of CRBN expression. acs.org

To address these issues, significant efforts are underway to identify and develop ligands for other E3 ligases. researchgate.netnih.gov The development of novel E3 ligase recruiters will not only provide alternative degradation pathways but also potentially enable tissue-specific protein degradation, as different E3 ligases exhibit varying expression patterns across different tissues. aragen.com The ability to recruit a wider range of E3 ligases will undoubtedly enhance the efficiency and applicability of TPD for a broader array of diseases. researchgate.netnih.gov For example, researchers are exploring other members of the inhibitor of apoptosis proteins (IAPs) family and mouse double minute 2 (MDM2) as potential E3 ligase targets. nih.govresearchgate.net

| E3 Ligase | Recruiting Ligand Example | Significance |

|---|---|---|

| Cereblon (CRBN) | Pomalidomide, Lenalidomide (B1683929), Thalidomide (B1683933) | Most commonly used E3 ligase in PROTACs; well-characterized. nih.govresearchgate.netresearchgate.netdigitellinc.comresearchgate.net |

| von Hippel-Lindau (VHL) | VHL Ligands | Another widely used E3 ligase, providing an alternative to CRBN. nih.govresearchgate.netresearchgate.net |

| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 | Offers a different degradation pathway and potential for overcoming resistance. researchgate.net |

| Mouse Double Minute 2 (MDM2) | Nutlin-3 | A p53-independent E3 ligase, expanding the scope of targets. nih.govresearchgate.net |

| RNF114 | Nimbolide | A covalently targeted E3 ligase, demonstrating a different recruitment strategy. nih.gov |

Development of Advanced Chemical Probes for Specific Biological Inquiries

Pomalidomide and its derivatives are not only therapeutic agents but also serve as valuable starting points for the development of advanced chemical probes. nih.govmskcc.org These probes are crucial tools for dissecting complex biological processes and validating new drug targets. mskcc.orgmdpi.comnih.gov

The design of chemical probes often involves modifying the pomalidomide scaffold to incorporate various functionalities. For example, biotinylated pomalidomide can be used in pull-down assays to identify and study protein-protein interactions involving CRBN. researchgate.net Fluorescently labeled pomalidomide analogs can be employed in microscopy and flow cytometry to visualize the localization and dynamics of CRBN within cells. mskcc.org

Furthermore, pomalidomide-based homo-PROTACs, which are dimers of pomalidomide connected by a linker, have been developed as chemical probes to study the dimerization and degradation of CRBN itself. nih.govrsc.org The development of highly selective and potent chemical probes for specific bromodomain-containing proteins, such as I-BRD9, which is a selective inhibitor of BRD9, highlights the potential to create tools that can interrogate the function of individual proteins with high precision. mdpi.com These advanced chemical probes are indispensable for fundamental research in chemical biology and for the identification of novel therapeutic targets. mskcc.orgnih.gov

Integration of Multi-Disciplinary Approaches in Targeted Protein Degradation Research

The complexity of targeted protein degradation necessitates a multi-disciplinary approach that integrates expertise from various fields, including medicinal chemistry, structural biology, cell biology, and computational sciences. This collaborative effort is crucial for advancing the understanding and application of pomalidomide-based degraders.

Medicinal Chemistry and Structural Biology: Medicinal chemists play a pivotal role in designing and synthesizing novel PROTACs with optimized properties, such as improved potency, selectivity, and oral bioavailability. oxfordglobal.com Structural biologists provide invaluable insights into the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which guides the rational design of more effective degraders. digitellinc.com

Cell Biology and Proteomics: Cell biologists utilize a range of assays to evaluate the efficacy of PROTACs in cellular models, including measuring target protein degradation and assessing downstream cellular effects. aragen.com Quantitative mass spectrometry-based proteomics is a powerful tool for globally assessing the selectivity of degraders and identifying potential off-target effects. nih.gov

Computational Approaches: Computational modeling and artificial intelligence are increasingly being used to predict the bioactivity of PROTACs and to guide the design of new molecules. oup.compharmafeatures.com These in silico methods can help to prioritize candidates for synthesis and testing, thereby accelerating the discovery process. pharmafeatures.com

Targeted Delivery Systems: To enhance the therapeutic index of pomalidomide-based therapies, researchers are exploring targeted delivery strategies. nih.gov These approaches aim to deliver the drug specifically to cancer cells, minimizing exposure to healthy tissues and reducing potential side effects. nih.gov This can involve the use of nanoparticles or antibody-drug conjugates to target tumor-specific antigens. nih.gov

By combining these diverse approaches, researchers can gain a comprehensive understanding of the mechanisms of action of pomalidomide-based degraders and develop more effective and safer therapies.

Challenges and Opportunities in Developing Novel Targeted Protein Degradation Modalities

While the field of targeted protein degradation has made remarkable progress, several challenges remain to be addressed to fully realize its therapeutic potential. aragen.comnih.govoxfordglobal.com Overcoming these hurdles will open up new opportunities for developing innovative protein degradation modalities.

Challenges:

Expanding the "Druggable" Proteome: A major challenge is to develop degraders for proteins that are considered "undruggable" with traditional small molecule inhibitors, such as scaffolding proteins and transcription factors. aragen.comoxfordglobal.comnih.gov

Oral Bioavailability: The large size and physicochemical properties of many PROTACs make it difficult to achieve good oral bioavailability, which is a key requirement for many therapeutic applications. acs.orgoxfordglobal.com

Resistance Mechanisms: The emergence of resistance to protein degraders, for example, through mutations in the E3 ligase or the target protein, is a significant concern that needs to be addressed. acs.orgresearchgate.net

Off-Target Effects: Ensuring the high selectivity of degraders and minimizing off-target effects is crucial for their safe and effective use in the clinic. nih.gov

Opportunities:

Novel Degradation Modalities: There is a significant opportunity to explore and develop novel degradation modalities that go beyond the traditional PROTAC approach. This includes the development of molecular glues, which are small molecules that induce protein degradation without the need for a linker, and lysosome-targeting chimeras (LYTACs), which can degrade extracellular and membrane proteins. pharmafeatures.comnih.gov

Targeting New Disease Areas: While much of the focus has been on cancer, there is a vast opportunity to apply targeted protein degradation to other disease areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. pharmafeatures.com

Personalized Medicine: The ability to design degraders that are specific to a patient's particular disease-causing protein could lead to the development of highly personalized medicines.

The continued innovation in the design and application of pomalidomide-based chemical tools, coupled with a deeper understanding of the underlying biology of protein degradation, holds immense promise for the future of medicine.

Q & A

Q. What are the key synthetic pathways for Pomalidomide-CO-C3-azide, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via conjugation of pomalidomide derivatives with azide-functionalized linkers. Common strategies include:

- Step 1 : Activation of the carboxylic acid group in pomalidomide derivatives (e.g., Pomalidomide-C9-CO2H, CAS 2243000-24-8) using coupling agents like EDC/NHS .

- Step 2 : Reaction with propargylamine or azide-containing spacers under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

- Critical Factors : Temperature (20–25°C), solvent polarity (DMF or DMSO), and catalyst purity significantly affect yield. Suboptimal Cu(I) stabilization reduces cycloaddition efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., expected m/z 443.49 for Pomalidomide-PEG1-CO2H derivatives ).

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR peaks to verify azide (-N₃) integration at δ 3.2–3.5 ppm and pomalidomide’s isoindole-1-one moiety .

- HPLC Purity Testing : Ensure >95% purity using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in targeted protein degradation studies?

- Methodological Answer : This compound serves as a PROTAC (PROteolysis-Targeting Chimera) component:

- Cereblon (CRBN) Recruitment : The pomalidomide moiety binds CRBN, enabling ubiquitination of target proteins .

- Click Chemistry Compatibility : The azide group allows conjugation with alkyne-tagged target ligands via CuAAC, facilitating modular PROTAC design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Variable Degradation Efficiency : Optimize PROTAC linker length (e.g., PEG3 vs. PEG6 spacers) to balance ternary complex stability .

- Cell Line-Specific CRBN Expression : Validate CRBN levels via Western blot before activity assays .

- Reference Controls : Include pomalidomide alone and azide-free analogs to isolate the compound’s contribution .

Q. What experimental design principles mitigate off-target effects in PROTACs using this compound?

- Methodological Answer : Adopt a three-arm study design :

Target Validation : CRISPR/Cas9 knockout of CRBN to confirm on-target effects.

Proteome-Wide Profiling : Use mass spectrometry-based thermal proteome profiling (TPP) to identify off-target protein interactions .

Dose-Response Curves : Compare DC₅₀ (degradation concentration) and IC₅₀ (cell viability) to assess therapeutic windows .

Q. How can reaction conditions be optimized for scalable synthesis without compromising azide stability?

- Methodological Answer : Implement Design of Experiments (DoE) :

Q. What computational tools predict the binding affinity of this compound derivatives for CRBN?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.